molecular formula C11H17NO3 B14908608 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid

3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid

Cat. No.: B14908608
M. Wt: 211.26 g/mol
InChI Key: YSDWHLRLCJSTOX-UHFFFAOYSA-N
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Description

3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO3. It consists of 32 atoms: 17 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its cyclopentane ring structure, which is substituted with a carboxylic acid group and an enamido group.

Preparation Methods

The synthesis of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methylbut-2-enamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

This compound’s unique structure, combining a cyclopentane ring with an enamido and carboxylic acid group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-(3-methylbut-2-enoylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-7(2)5-10(13)12-9-4-3-8(6-9)11(14)15/h5,8-9H,3-4,6H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

YSDWHLRLCJSTOX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1CCC(C1)C(=O)O)C

Origin of Product

United States

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